molecular formula C15H20O3 B12569540 Benzoic acid--cyclooct-2-en-1-ol (1/1) CAS No. 184588-36-1

Benzoic acid--cyclooct-2-en-1-ol (1/1)

Cat. No.: B12569540
CAS No.: 184588-36-1
M. Wt: 248.32 g/mol
InChI Key: RFOSWCGURGZMMV-UHFFFAOYSA-N
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Description

Benzoic acid–cyclooct-2-en-1-ol (1/1) is a chemical compound that combines the structural features of benzoic acid and cyclooct-2-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–cyclooct-2-en-1-ol typically involves the reaction of benzoic acid with cyclooct-2-en-1-ol under specific conditions. One common method involves the use of a catalyst such as 4-(N,N-dimethylamino)pyridine in dichloromethane, with the reaction mixture being cooled in an ice bath. The reaction is allowed to proceed for several days, followed by purification through chromatography to yield the desired product .

Industrial Production Methods: Industrial production of benzoic acid–cyclooct-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid–cyclooct-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitrobenzoic acid or halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid–cyclooct-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid–cyclooct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzoic acid–cyclooct-2-en-1-ol can be compared with other similar compounds, such as:

    Benzoic acid–hex-2-en-1-ol: Similar in structure but with a different alkene chain length.

    Cyclooct-2-en-1-ol: Lacks the benzoic acid moiety, resulting in different chemical properties and reactivity.

Uniqueness: The combination of benzoic acid and cyclooct-2-en-1-ol in a single molecule imparts unique chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

184588-36-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;cyclooct-2-en-1-ol

InChI

InChI=1S/C8H14O.C7H6O2/c9-8-6-4-2-1-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h4,6,8-9H,1-3,5,7H2;1-5H,(H,8,9)

InChI Key

RFOSWCGURGZMMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(CC1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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